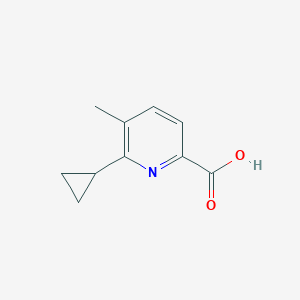

6-Cyclopropyl-5-methylpicolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

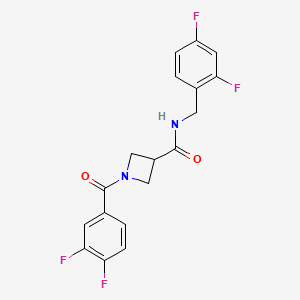

6-Cyclopropyl-5-methylpicolinic acid is a chemical compound with the CAS number 1822680-03-4 . It has a molecular weight of 177.2 and its molecular formula is C10H11NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a picolinic acid core with a cyclopropyl group and a methyl group attached . The exact structure can be determined using techniques such as NMR and HPLC .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclopropyl compounds in general can undergo a variety of reactions . For example, they can participate in palladium-catalyzed cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation of Bromophenol Derivatives with Cyclopropyl Moiety

In the realm of organic chemistry and biochemistry, the synthesis of bromophenol derivatives with cyclopropyl moieties has been explored. These compounds, derived from reactions involving cyclopropane, have shown to be effective inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These inhibitors play a role in treating neurological disorders such as Alzheimer's and Parkinson's diseases. This research avenue emphasizes the role of cyclopropyl compounds in medicinal chemistry, particularly in neurodegenerative disease management (Boztaş et al., 2019).

Chemical Synthesis and Material Sciences

Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines

The synthesis of pyrrolo[2,3-d]pyrimidines through a Cu(I)/6-methylpicolinic acid-catalyzed coupling reaction represents a significant advancement in chemical synthesis. This process, capable of introducing variable functional groups, demonstrates the utility of cyclopropyl-related compounds in synthesizing complex chemical structures, which may have implications across various fields, including material sciences and pharmaceuticals (Jiang et al., 2015).

Comparative Equilibrium and Structural Studies of Rhodium Complexes

The complex formation processes involving (O,N) donor ligands, including 6-methylpicolinic acid, with organometallic moieties have been extensively studied. These complexes' structural characterization and their behavior in aqueous solutions provide valuable insights into coordination chemistry. Such studies are crucial for understanding the intricate interactions in organometallic chemistry, which finds applications in catalysis, material science, and potentially in pharmaceuticals as well (Dömötör et al., 2017).

Catalysis and Organic Reactions

C-H Functionalization of Cyclopropanes

The field of catalysis and organic reactions has seen innovations with the use of picolinamide in the efficient C-H arylation of cyclopropanes. The ability to introduce cis-substituted cyclopropylpicolinamides has implications in synthesizing complex organic molecules, which can be crucial in developing pharmaceuticals and fine chemicals (Roman & Charette, 2013).

Eigenschaften

IUPAC Name |

6-cyclopropyl-5-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-2-5-8(10(12)13)11-9(6)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCXLLRMJOJILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)

![Pyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2536443.png)

![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)

![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)

![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)

![4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2536457.png)

![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2536462.png)